molecular formula C21H29N3O5 B2481408 3,4,5-trimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide CAS No. 1049363-11-2

3,4,5-trimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide

Cat. No.: B2481408
CAS No.: 1049363-11-2
M. Wt: 403.479
InChI Key: WBLDMMRSXWXZLO-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide: is a complex organic compound characterized by its unique structure, which includes a benzamide core substituted with methoxy groups and a morpholinoethyl side chain. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-trimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Pyrrole Group:

    Attachment of the Morpholinoethyl Side Chain: The final step involves the attachment of the morpholinoethyl side chain through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction conditions to minimize impurities.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzamide, potentially forming amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinoethyl side chain.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a precursor in organic synthesis.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential therapeutic agent due to its unique structure and biological activities.

Industry:

  • Potential applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its unique structure. The methoxy groups and the morpholinoethyl side chain may play a role in its binding affinity and specificity.

Comparison with Similar Compounds

  • 3,4,5-trimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide
  • 3,4,5-trimethoxy-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline

Uniqueness:

  • The presence of the morpholinoethyl side chain distinguishes it from other similar compounds, potentially leading to different biological activities and applications.
  • The combination of methoxy groups and the pyrrole moiety may contribute to its unique reactivity and properties.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O5/c1-23-7-5-6-16(23)17(24-8-10-29-11-9-24)14-22-21(25)15-12-18(26-2)20(28-4)19(13-15)27-3/h5-7,12-13,17H,8-11,14H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLDMMRSXWXZLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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